molecular formula C21H21N3O6 B13375970 N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

Cat. No.: B13375970
M. Wt: 411.4 g/mol
InChI Key: BMATZUODZZVNQW-NSUOALMASA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound that features a variety of functional groups, including an isoxazole ring, an epoxy group, and a carboxamide group

Properties

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

(1R,7S)-N-(3,5-dimethoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

InChI

InChI=1S/C21H21N3O6/c1-11-6-16(23-30-11)24-10-21-5-4-15(29-21)17(18(21)20(24)26)19(25)22-12-7-13(27-2)9-14(8-12)28-3/h4-9,15,17-18H,10H2,1-3H3,(H,22,25)/t15-,17?,18?,21-/m0/s1

InChI Key

BMATZUODZZVNQW-NSUOALMASA-N

Isomeric SMILES

CC1=CC(=NO1)N2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)NC5=CC(=CC(=C5)OC)OC

Canonical SMILES

CC1=CC(=NO1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NC5=CC(=CC(=C5)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 3,5-dimethoxyaniline, 5-methylisoxazole, and other reagents necessary for constructing the epoxyisoindole core. Common synthetic steps could include:

    Formation of the Isoxazole Ring: This might involve a cyclization reaction using appropriate precursors under acidic or basic conditions.

    Construction of the Epoxyisoindole Core: This could involve a series of cyclization and oxidation reactions.

    Attachment of the Carboxamide Group: This might be achieved through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound might be susceptible to oxidation at the methoxy groups or the isoxazole ring.

    Reduction: Reduction reactions could target the carbonyl groups or the isoxazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, DMSO, or KMnO₄.

    Reduction: Reagents like LiAlH₄, NaBH₄, or catalytic hydrogenation.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be investigated for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, possibly as a drug candidate for treating various diseases.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide would depend on its specific application. For example, if it has biological activity, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-isoindole-4-carboxamide: Similar structure but without the epoxy group.

    N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-acetamide: Similar structure but with an acetamide group instead of a carboxamide group.

Uniqueness

The presence of the epoxy group and the specific arrangement of functional groups in N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide might confer unique chemical reactivity and biological activity compared to similar compounds.

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